5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine
CAS No.: 1187930-58-0
Cat. No.: VC3402576
Molecular Formula: C8H7BrF3NO
Molecular Weight: 270.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187930-58-0 |
|---|---|
| Molecular Formula | C8H7BrF3NO |
| Molecular Weight | 270.05 g/mol |
| IUPAC Name | 5-bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine |
| Standard InChI | InChI=1S/C8H7BrF3NO/c1-5-2-6(9)3-13-7(5)14-4-8(10,11)12/h2-3H,4H2,1H3 |
| Standard InChI Key | LEFHFXVPBQVHRP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1OCC(F)(F)F)Br |
| Canonical SMILES | CC1=CC(=CN=C1OCC(F)(F)F)Br |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1187930-58-0 |
| Molecular Formula | C₈H₇BrF₃NO |
| Molecular Weight | 270.05 g/mol |
| Appearance | Not specified in available literature |
| Storage Conditions | Inert atmosphere, Room Temperature |
The presence of the bromine atom at the 5-position makes this compound particularly useful for subsequent functionalization through various substitution reactions. Additionally, the trifluoroethoxy group contributes to enhanced lipophilicity, which could be beneficial for applications in medicinal chemistry where membrane permeability is a consideration.
Structural Analysis
Molecular Structure
The molecular structure of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine features a pyridine core with three key substituents. The bromine atom at position 5 provides a reactive site for further chemical modifications, while the methyl group at position 3 influences the electronic properties of the aromatic ring. The trifluoroethoxy group at position 2 adds significant electronic effects due to the strong electron-withdrawing nature of the fluorine atoms.
This arrangement of substituents creates an electronically unique environment that influences its chemical reactivity and potential applications in synthetic chemistry. The substitution pattern distinguishes it from similar compounds like 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine, which has different positions for the bromine and methyl groups but the same molecular formula and weight.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine, each with distinct properties and potential applications. A comparison with key analogs helps to understand the structure-property relationships within this family of compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | 1187930-58-0 | C₈H₇BrF₃NO | 270.05 g/mol | Reference compound |
| 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine | 760207-90-7 | C₈H₇BrF₃NO | 270.05 g/mol | Positions of bromine and methyl groups reversed |
| 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | 126728-58-3 | C₇H₅BrF₃NO | 256.02 g/mol | Lacks methyl group |
| 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine | 1335050-19-5 | C₇H₅BrF₃N | 240.02 g/mol | Contains ethyl instead of ethoxy group |
These structural variations lead to differences in physical properties, reactivity, and potential applications. For example, the position of substituents on the pyridine ring can influence the electronic distribution, affecting the compound's reactivity in chemical transformations. The presence or absence of the methyl group also impacts the steric and electronic properties of these molecules.
Reactivity Differences
The reactivity of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine is influenced by the electronic effects of its substituents. The bromine atom at position 5 provides a site for various transformations, including nucleophilic substitution and metal-catalyzed coupling reactions. The methyl group at position 3 contributes electron density to the aromatic ring, potentially affecting the reactivity of the bromine substituent.
In contrast, compounds with different substitution patterns, such as 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine, may exhibit altered reactivity due to the different electronic environment around the bromine atom. These differences can be exploited in selective synthesis strategies to achieve specific molecular targets.
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